5-((3-Bromobenzyl)amino)-4-chloropyridazin-3(2h)-one
CAS No.:
Cat. No.: VC19954279
Molecular Formula: C11H9BrClN3O
Molecular Weight: 314.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrClN3O |
|---|---|
| Molecular Weight | 314.56 g/mol |
| IUPAC Name | 4-[(3-bromophenyl)methylamino]-5-chloro-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C11H9BrClN3O/c12-8-3-1-2-7(4-8)5-14-9-6-15-16-11(17)10(9)13/h1-4,6H,5H2,(H2,14,16,17) |
| Standard InChI Key | JLFZBNBURNDFJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CNC2=C(C(=O)NN=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₁H₉BrClN₃O, comprising a pyridazinone ring substituted at positions 4 and 5. Position 4 bears a chlorine atom, while position 5 is functionalized with a 3-bromobenzylamino group. The bromine atom resides at the meta position of the benzyl substituent, as confirmed by its SMILES notation: O=C1C(Cl)=C(NCC2=CC=CC(Br)=C2)C=NN1 .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 314.57 g/mol |
| Topological Polar Surface Area (TPSA) | 57.78 Ų |
| LogP (Partition Coefficient) | 2.7979 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Preparation of 5-Amino-4-chloropyridazin-3(2H)-one: This intermediate (CID 95827, CAS No. 95827) is generated through chlorination and amination of pyridazinone precursors .
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Alkylation with 3-Bromobenzyl Bromide: The primary amine group of the intermediate reacts with 3-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or Et₃N). The reaction proceeds via nucleophilic substitution, forming the desired product .
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide |
| Base | Potassium Carbonate |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Physicochemical Properties
Solubility and Lipophilicity
With a LogP of 2.7979, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over aqueous media . Its TPSA of 57.78 Ų suggests limited membrane permeability, aligning with the "Rule of Five" for drug-likeness .
Solid-State Characteristics
Although melting point data are unavailable, the compound’s storage guidelines (2–8°C) imply a solid-state structure prone to thermal decomposition at elevated temperatures. Crystallinity is inferred from its purification via recrystallization in solvents such as dichloromethane/hexane mixtures .
| Precautionary Measure | Guidance |
|---|---|
| Personal Protection | Gloves, goggles, and respiratory mask |
| Ventilation | Use in a fume hood |
| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |
Environmental Impact
No ecotoxicity data are available, but brominated organics often exhibit persistence in aquatic systems. Proper disposal via licensed waste management services is critical .
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